Cethromycin
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Overview
Description
Cethromycin, also known as this compound, is a second-generation ketolide antibiotic. It is a once-a-day oral medication developed for the treatment of mild-to-moderate community-acquired pneumonia. This compound has shown higher in vitro potency and a broader range of activity against Gram-positive bacteria associated with respiratory tract infections compared to macrolides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cethromycin involves multiple steps, starting from the basic ketolide structure. The process includes the introduction of various functional groups to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The production also includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cethromycin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cethromycin has several scientific research applications, including:
Chemistry: Used as a model compound to study ketolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Developed as a treatment for community-acquired pneumonia and other respiratory infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical research.
Mechanism of Action
Cethromycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is specific to bacterial cells, making it effective against a wide range of Gram-positive bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparison with Similar Compounds
Cethromycin is unique compared to other similar compounds due to its higher potency and broader range of activity. Similar compounds include:
Erythromycin: A macrolide antibiotic with a narrower spectrum of activity.
Clarithromycin: Another macrolide with similar uses but lower potency.
Telithromycin: A first-generation ketolide with more side effects and lower efficacy.
This compound stands out due to its improved efficacy, reduced resistance, and once-a-day dosing regimen .
Properties
Respiratory tract infections can be caused by numerous strains of bacteria, requiring careful consideration of treatment and antibiotics effective against a broad spectrum of potential pathogens. Cethromycin, like other macrolide antibiotics, binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding, primarily mediated through regions II and V of the rRNA, occludes the peptide exit tunnel and inhibits bacterial protein synthesis. In addition, cethromycin is capable of binding to ribosomal intermediates during ribosome biogenesis, inhibiting the formation of functional 70S bacterial ribosomes. Due to the sequence and structural similarity of ribosomes between species, cethromycin displays broad-spectrum activity against diverse Gram-positive, Gram-negative, and atypical bacteria. | |
CAS No. |
205110-48-1 |
Molecular Formula |
C42H59N3O10 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32?,35-,36-,37-,39+,41-,42-/m1/s1 |
InChI Key |
PENDGIOBPJLVBT-LHGMTRDXSA-N |
Isomeric SMILES |
CCC1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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